Pergolide(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

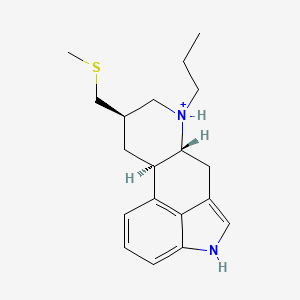

Pergolide(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of pergolide. It is a conjugate acid of a pergolide.

Applications De Recherche Scientifique

Parkinson's Disease Treatment

Overview

Pergolide was approved for use in humans in 1982 as an adjunctive treatment for Parkinson's disease, particularly for patients experiencing motor fluctuations despite stable doses of levodopa. It acts by stimulating dopamine receptors, thereby alleviating symptoms associated with dopamine deficiency.

Efficacy Studies

Clinical studies have demonstrated that pergolide can reduce the required dose of levodopa by 5% to 30%, improving overall motor function and quality of life for patients. A multicenter study involving 376 patients showed significant improvements in disability scores when pergolide was added to existing treatments . However, due to concerns about cardiac valvulopathy, its use has declined in favor of other treatments like pramipexole and ropinirole .

Treatment of Equine Pituitary Pars Intermedia Dysfunction (PPID)

Overview

In veterinary medicine, pergolide is the primary treatment for PPID, a common disorder in older horses characterized by excessive production of adrenocorticotropic hormone (ACTH) due to dysfunction of the pituitary gland.

Long-Term Studies

A comprehensive study followed 28 horses over 13 years, revealing that while pergolide did not significantly prolong life, it markedly improved the quality of life. Owners reported enhanced energy levels, better coat quality, and reduced frequency of laminitis episodes . After ten years of treatment, 71% of owners strongly agreed that pergolide improved their horses' quality of life .

Pharmacokinetics and Safety Profile

Pharmacokinetics

Research into the pharmacokinetics of pergolide has shown that it is approximately 90% bound to plasma proteins, which can affect its interactions with other medications . Studies have indicated a mean recovery efficiency from plasma samples at around 83.2%, with a lower limit of quantification (LLOQ) determined at 8 pg/mL .

Safety Concerns

Pergolide has been associated with mild hepatotoxicity and potential cardiac complications. Although serious side effects are rare, monitoring liver enzymes is recommended during treatment . In equine cases, overdose incidents have been documented but typically result in recoverable symptoms .

Case Study: Efficacy in Horses

A long-term observational study highlighted that after prolonged use of pergolide, many horses exhibited significant clinical improvements. For instance, after five years on treatment, many horses showed normal endocrine test results and improved overall health metrics .

Case Study: Overdose Recovery

A notable incident involved a pony that accidentally ingested over 100 times its prescribed dose of pergolide. Remarkably, the pony recovered fully within a week without severe side effects, demonstrating the compound's relative safety profile even at high doses .

Propriétés

Formule moléculaire |

C19H27N2S+ |

|---|---|

Poids moléculaire |

315.5 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium |

InChI |

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1 |

Clé InChI |

YEHCICAEULNIGD-MZMPZRCHSA-O |

SMILES isomérique |

CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |

SMILES canonique |

CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.